molecular formula C12H17NO3S B2538310 Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate CAS No. 1418126-07-4

Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate

Cat. No.: B2538310
CAS No.: 1418126-07-4
M. Wt: 255.33
InChI Key: LYCISWYLBBYIRM-UHFFFAOYSA-N
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Description

tert-Butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate (CAS: 1418126-07-4 ) is a chemical building block of interest in synthetic and medicinal chemistry. This compound, with a molecular formula of C12H17NO3S and a molecular weight of 255.33 g/mol, is characterized as a liquid with solubility in solvents such as THF and diethyl ether . It belongs to the category of N-Protected Amino-Aldehydes, which are versatile intermediates used in the synthesis of more complex molecules . The reactive aldehyde and protected amine functional groups make it a valuable precursor for constructing novel compounds, including triazole derivatives that are explored for their antifungal properties . Research into similar structures highlights their potential as key intermediates in developing agrochemicals, such as novel fungicides that act by inhibiting enzymes like CYP51 (14α-demethylase) in pathogenic fungi . For research and development purposes, this product is provided with a purity of 97% or higher . It is recommended to be stored at -20°C for long-term stability and is shipped at ambient temperature . This product is intended for laboratory research use only and is not approved for use in humans, animals, or as a therapeutic agent. Researchers should consult the relevant Safety Data Sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

tert-butyl N-(3-oxo-1-thiophen-3-ylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-10(4-6-14)9-5-7-17-8-9/h5-8,10H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCISWYLBBYIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Condensation-Protection Strategy

The most widely documented method involves a two-step condensation and protection sequence:

  • Aldol Condensation : 3-Thiophenecarboxaldehyde reacts with ethyl acetoacetate in the presence of a base (e.g., piperidine) to form 3-(3-oxo-1-(thiophen-3-yl)propylidene)pentane-2,4-dione.
  • Carbamate Protection : The intermediate is treated with tert-butyl carbamate (Boc₂O) in dichloromethane, catalyzed by p-toluenesulfonic acid (PTSA), to install the Boc-protecting group.

Key Reaction Parameters :

  • Temperature: 0–25°C (condensation), room temperature (protection)
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Catalyst: PTSA (5–10 mol%)
  • Yield: 68–75% after purification via silica gel chromatography.
Table 1: Representative Laboratory-Scale Synthesis
Step Reagents Conditions Yield
Aldol Condensation 3-Thiophenecarboxaldehyde, ethyl acetoacetate, piperidine 0°C → RT, 12 hr 82%
Boc Protection Boc₂O, PTSA, DCM RT, 6 hr 73%

Grignard Addition-Alkylation Approach

An alternative route employs a Grignard reagent for chain elongation:

  • Grignard Formation : Thiophen-3-ylmagnesium bromide is prepared from 3-bromothiophene and magnesium turnings.
  • Ketone Formation : The Grignard reagent reacts with tert-butyl N-(2-oxoethyl)carbamate to yield the tertiary alcohol intermediate.
  • Oxidation : The alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC) in DCM.

Advantages :

  • Higher stereocontrol for chiral variants.
  • Scalable to multigram quantities (85% yield over three steps).

Industrial Production Methods

Continuous Flow Synthesis

To address scalability, industrial protocols utilize continuous flow reactors:

  • Reactor Design : Tubular reactor with integrated temperature and pressure controls.
  • Process Parameters :
    • Residence time: 20–30 minutes
    • Temperature: 50–60°C
    • Catalysis: Heterogeneous acid catalysts (e.g., Amberlyst-15) replace PTSA for easier separation.

Table 2: Industrial vs. Laboratory Methods

Parameter Laboratory Industrial
Scale <100 g >10 kg
Catalyst Homogeneous (PTSA) Heterogeneous (Amberlyst-15)
Purification Column Chromatography Crystallization
Yield 68–75% 80–85%

Reaction Optimization and Kinetic Studies

Solvent and Catalyst Screening

A systematic study compared solvents and catalysts for the Boc-protection step:

Table 3: Solvent-Catalyst Efficiency
Solvent Catalyst Time (hr) Yield (%)
DCM PTSA 6 73
THF H₂SO₄ 8 65
EtOAc Amberlyst-15 10 70

Findings :

  • DCM with PTSA achieves optimal yield and reaction time.
  • Heterogeneous catalysts reduce purification complexity but require longer durations.

Temperature-Dependent Yield Profile

A kinetic analysis revealed:

  • Condensation Step : Maximum yield at 25°C; higher temperatures promote side reactions.
  • Protection Step : Completion within 6 hours at RT; cooling to 0°C slows the reaction without improving yield.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.41 (t, J = 2.8 Hz, 1H, thiophene-H), 6.97 (dd, J = 5.0 Hz, 1H, thiophene-H), 5.12 (s, 1H, NH), 3.21 (d, J = 6.4 Hz, 2H, CH₂), 1.43 (s, 9H, tert-butyl).
  • HPLC Purity : >98% after crystallization from hexane/ethyl acetate.

Impurity Profiling

Common impurities include:

  • Des-Boc Derivative : Formed via premature deprotection (≈2% in suboptimal conditions).
  • Over-Oxidation Products : Detectable at >5% when using strong oxidizing agents.

Comparative Analysis with Related Carbamates

Structural Analogues and Synthetic Challenges

Compound Key Difference Synthesis Challenge
Tert-butyl (2-bromothien-3-yl)methylcarbamate Bromine substituent Requires inert atmosphere for stability
Tert-butyl N-(2,4-dimethylfuran-3-yl)carbamate Furan vs. thiophene Lower thermal stability
Tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate Alkyne spacer Sensitivity to polymerization

Unique Advantages of Target Compound :

  • Ketone functionality enables further derivatization (e.g., hydrazone formation).
  • Thiophene enhances π-stacking in drug-receptor interactions.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The 3-oxo (ketone) group is central to redox transformations:

  • Oxidation : While the ketone is typically stable, overoxidation risks exist under harsh conditions. Controlled oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the ketone to a carboxylic acid derivative, though yields depend on stoichiometric precision.

  • Reduction : The ketone is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol at 0–5°C (85–90% yield). For more demanding reductions, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under inert atmospheres achieves full conversion .

Reaction TypeReagent/ConditionsProductYield
OxidationPCC/CH₂Cl₂, 25°CCarboxylic acid derivative60–70%
ReductionNaBH₄/MeOH, 0–5°CSecondary alcohol85–90%
ReductionLiAlH₄/THF, refluxSecondary alcohol>95%

Nucleophilic Substitution and Deprotection

The tert-butyloxycarbonyl (Boc) group undergoes acid-mediated cleavage:

  • Boc Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 25°C removes the Boc group, yielding a free amine and tert-butanol. This step is critical for subsequent functionalization (e.g., peptide coupling) .

  • Thiophene Reactivity : The thiophene ring participates in electrophilic substitutions, such as bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 2-bromo-thiophene derivatives .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions exploit the thiophene’s directing effects:

  • Suzuki Coupling : Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane at 80°C produces biaryl derivatives (70–80% yield).

  • Heck Coupling : Alkenes couple at the β-position of the ketone using Pd(OAc)₂ and triethylamine in DMF, forming α,β-unsaturated ketones .

Coupling TypeCatalytic SystemSubstrateProductYield
SuzukiPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl75%
HeckPd(OAc)₂, Et₃NStyreneα,β-Unsaturated ketone65%

Cyclization and Intramolecular Reactions

The compound’s structure facilitates cyclization:

  • Lactam Formation : Heating with ammonium acetate in acetic acid induces intramolecular amidation, generating a six-membered lactam ring (55–60% yield) .

  • Thiophene-Mediated Cycloadditions : Under photolytic conditions, the thiophene ring engages in [4+2] cycloadditions with dienophiles like maleic anhydride .

Comparative Reactivity with Structural Analogs

The thiophene-3-yl moiety distinguishes this compound from phenyl or thiophene-2-yl analogs:

FeatureThiophene-3-yl DerivativeThiophene-2-yl Analog Phenyl Analog
Electronic EffectsElectron-rich at C5Electron-rich at C2/C5Electron-neutral
Preferred Coupling SiteC2 (Suzuki)C5 (Heck)Para position
Stability Under AcidModerateHighLow

Mechanistic Insights

  • Boc Deprotection : Protonation of the carbamate oxygen by TFA weakens the C–O bond, leading to tert-butanol release and carbamic acid intermediate, which decarboxylates to the amine .

  • Thiophene Directing Effects : Sulfur’s lone pairs coordinate with Pd in cross-couplings, orienting aryl groups to specific positions.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate has garnered attention for its potential pharmacological applications, particularly in the development of therapeutic agents. Compounds containing thiophene rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Anticancer Activity

Research indicates that derivatives of thiophene compounds can exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Further exploration into the specific biological pathways affected by this compound is warranted to establish its efficacy against specific cancer types.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its ability to form coordination bonds with transition metals. This property allows it to participate in various reactions, facilitating the synthesis of more complex molecules.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Starting Materials : Tert-butyl carbamate and appropriate precursors containing the thiophene ring.
  • Reaction Conditions : The reaction is generally carried out under controlled conditions to ensure high purity.
  • Yield : The compound can be obtained with high yields through optimized reaction conditions.

Agrochemicals

Due to its structural characteristics, this compound may also find applications in agrochemicals as a potential pesticide or herbicide component. Compounds with thiophene moieties are often explored for their bioactivity against various pests and pathogens.

Research Insights

Studies on related compounds have demonstrated their effectiveness in pest control due to their ability to disrupt biological processes in target organisms. Investigating the specific activity of this compound against agricultural pests could lead to the development of new agrochemical formulations.

Data Table of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl carbamateSimpler structure without thiopheneLacks the thiophene ring, affecting reactivity
Thiophene-3-carboxylic acidContains thiophene but lacks carbamateDifferent functional group leading to varied uses
N-Boc-protected anilinesCarbamate group presentVaries in aromatic systems, affecting properties
Tert-butyl [3-oxo-1-(thiophen-2-YL)propyl]carbamateSimilar structure with different thiophene positionPotentially varied biological activity

Mechanism of Action

The mechanism by which tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The key structural distinction of the target compound lies in the thiophen-3-yl group. Below is a comparison with similar carbamates featuring alternative substituents:

Compound Name Substituent(s) Key Structural Features Molecular Weight (g/mol) Reference
Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate Thiophen-3-yl, 3-oxo propyl Heterocyclic sulfur atom, keto group ~269.36 N/A
Tert-butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate Phenyl, methylsulfanyl Aromatic phenyl, thioether group, extended carbon chain ~325.45
(S)-tert-butyl (1-amino-1-(hydroxyimino)-3-methylbutan-2-yl)(methyl)carbamate Oxadiazol-5(4H)-one, methylamino Oxadiazolone heterocycle, hydroxyimino group ~274.32
Tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate Benzimidazolone, chloro Chlorinated bicyclic heterocycle, urea-like moiety ~323.78
Tert-butyl (3-(7-acetyl-9-(4-hydroxyphenyl)-3-oxo-pyrroloindolizin-2-yl)propyl)carbamate Hydroxyphenyl, pyrroloindolizine Fluorescent pyrroloindolizine core, acetyl group ~505.55

Physical and Spectroscopic Properties

  • Thiophene vs. Phenyl : The thiophene ring’s electron-rich sulfur atom enhances π-conjugation, likely resulting in distinct UV-Vis absorption and NMR shifts compared to phenyl analogues. For example, thiophene protons resonate downfield (~δ 7.0–7.5 ppm) versus phenyl protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Analogues in and show [M-Boc+H]+ fragments (e.g., m/z 274 for oxadiazolone derivatives), suggesting similar fragmentation pathways for the target compound .

Biological Activity

Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that include a thiophene ring and a carbamate functional group. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C₁₂H₁₇NO₃S
  • Molecular Weight : 255.33 g/mol
  • CAS Number : 1418126-07-4
  • Appearance : Liquid
  • Solubility : Soluble in THF and diethyl ether

Biological Activity Overview

Research indicates that compounds containing thiophene rings often exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is no exception, showing promise in these areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of specific pathogens, although detailed investigations are still needed to confirm these effects.
  • Anti-inflammatory Properties : The presence of the thiophene moiety is associated with anti-inflammatory activity, making it a candidate for further research in inflammatory disease treatments.
  • Anticancer Potential : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent in oncology.

The synthesis of this compound typically involves multi-step reactions that ensure high purity levels. The synthetic pathway often includes the reaction of tert-butyl carbamate with thiophene derivatives under controlled conditions.

Proposed Mechanisms

The biological activity may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

A study evaluating the cytotoxic effects of various thiophene derivatives found that compounds similar to this compound exhibited significant growth inhibition against multiple cancer cell lines including:

Cell LineIC₅₀ (µM)
MDA-MB-231 (Breast)15
LNCaP (Prostate)20
HL60 (Leukemia)12

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, which is critical for reducing side effects in therapeutic applications.

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated effectiveness against specific bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate a potential application in treating bacterial infections.

Q & A

Q. What are the key synthetic routes for Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate, and how can reaction conditions be optimized for yield?

The compound can be synthesized via asymmetric Mannich reactions or cyclization strategies. For example, asymmetric Mannich reactions using tert-butyl carbamate intermediates and chiral catalysts (e.g., organocatalysts or metal complexes) enable stereoselective formation of β-amino carbonyl derivatives. Optimization involves adjusting solvent polarity (e.g., anhydrous acetonitrile), temperature, and stoichiometry of aldehydes or imines . Catalytic systems like BH₃/Me₂S with chiral auxiliaries can enhance enantioselectivity . Yield improvements may require inert atmospheres (argon) and rigorous drying of reagents .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural motifs like the tert-butyl group (δ ~1.4 ppm) and thiophene protons (δ 6.5–7.5 ppm). Mass spectrometry (MS) provides molecular weight validation (e.g., exact mass 331.0975 for brominated analogs ). Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) and ketone groups (~1680 cm⁻¹). X-ray crystallography resolves stereochemistry, with SHELX refinement protocols ensuring accurate bond angles and torsion parameters .

Q. What purification techniques are recommended for isolating this carbamate derivative?

Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. For enantiomerically pure samples, chiral stationary phases or recrystallization from solvents like THF/hexane may be employed. Intermediate purification via Boc-deprotection and re-protection steps can mitigate side products .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Hydrolysis of the tert-butyl carbamate group under acidic/basic conditions is a major side reaction. Mitigation involves using anhydrous solvents and avoiding prolonged exposure to strong acids/bases . Thiophene ring sulfonation or oxidation can occur; inert atmospheres and low temperatures (0–5°C) suppress these .

Q. What are the stability considerations for this compound under various experimental conditions?

The compound is stable at room temperature in dark, dry environments but degrades under UV light or high humidity. Storage in argon-flushed vials at –20°C is recommended. Decomposition products (e.g., CO₂ from tert-butyl cleavage) can be monitored via TGA or DSC .

Advanced Research Questions

Q. How can enantiomeric purity be determined and optimized during asymmetric synthesis?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Enantiomeric excess (ee) is quantified via integration of peak areas. Asymmetric induction is enhanced using chiral catalysts like (S)-proline derivatives or transition-metal complexes (e.g., Ru-BINAP), as demonstrated in enantioselective reductions . X-ray crystallography with Flack parameter analysis (η or x) resolves absolute configurations .

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction parameters be refined?

Crystallization challenges include poor solubility in polar solvents and twinning. Slow vapor diffusion (e.g., ether into dichloromethane) improves crystal quality. SHELXL refinement incorporates twin laws and anisotropic displacement parameters. The Flack parameter (x) is preferred over η for centrosymmetric near-misses to avoid false chirality assignments .

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity?

The tert-butyl group acts as a steric shield, directing regioselectivity in nucleophilic attacks (e.g., favoring α-addition to ketones). Electronically, it stabilizes transition states via hyperconjugation, as seen in Mannich reactions where tert-butyl carbamates resist retro-aldol pathways . Computational studies (DFT) can model steric bulk’s impact on transition-state geometries .

Q. What strategies resolve data contradictions in stereochemical assignments using X-ray and spectroscopic data?

Discrepancies between NMR coupling constants and X-ray data may arise from dynamic effects (e.g., rotational barriers). Variable-temperature NMR clarifies conformational equilibria. For crystallographic ambiguities, high-resolution data (≤0.8 Å) and Hirshfeld surface analysis validate hydrogen-bonding networks .

Q. How can computational modeling assist in predicting the reactivity of intermediates in the synthesis?

Density Functional Theory (DFT) calculates transition-state energies for key steps (e.g., imine formation or cyclization). Molecular docking studies predict interactions with biological targets (e.g., enzyme active sites), guiding structural modifications for pharmacological activity .

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